2-Chloroisonicotinaldehyde hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

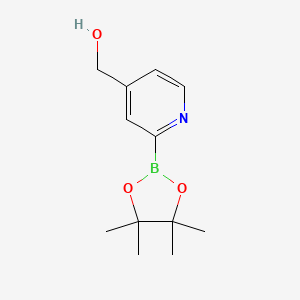

2-Chloroisonicotinaldehyde hydrate is a chemical compound with the molecular formula C6H6ClNO2 . It is not intended for human or veterinary use and is used only for research purposes. It is harmful if inhaled or swallowed .

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloroisonicotinaldehyde hydrate are not detailed in the available literature .Wissenschaftliche Forschungsanwendungen

Environmental Remediation

A novel hydrate-based recovery process demonstrates the potential for removing chlorinated hydrocarbons from aqueous solutions, highlighting an environmental application of chlorinated compounds similar to 2-Chloroisonicotinaldehyde hydrate. This process, which utilizes carbon dioxide as a hydrate former, offers a simple and efficient method for the separation and recovery of organic pollutants dissolved in water without the need for complex facilities (Seo & Lee, 2001).

Chemical Synthesis

In the realm of chemical synthesis, 2-Chloroisonicotinaldehyde hydrate derivatives have been utilized in various reactions. For example, a study on the hydration of alpha,alpha-dichloro aldehydes and alpha-halo enals via a NHC-catalyzed redox process yielded enantioenriched alpha-chloro and alpha-fluoro carboxylic acids. This process allows for the installation of an alpha-deuterium, showcasing a sophisticated method for synthesizing alpha-halo acids using water as the deuteron source (Vora & Rovis, 2010).

Advanced Materials

The research on hydrate trichloroacetaldehyde crystallization underlines the importance of hydration processes in the development of advanced materials. By adjusting the conditions of crystallization and drying, researchers were able to enhance the yield and purity of the product, demonstrating the critical role that precise chemical manipulation plays in materials science (Jun, 2000).

Catalysis

Organotin perfluorooctanesulfonates, including those derived from processes involving 2-Chloroisonicotinaldehyde hydrate, have been identified as air-stable Lewis acid catalysts. These compounds exhibit high catalytic activity for various carbon-carbon bond-forming reactions, such as Mukaiyama-aldol and Michael reactions. Their high solubility in polar organic solvents and resistance to hydrolysis in open air make them valuable for catalysis research (An et al., 2006).

Biotechnological Applications

The transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights a biotechnological application, where enzymes such as nitrile hydratase and amidase are utilized for biotransformation processes. This research underscores the potential for employing microbial pathways in the synthesis of key precursors for pesticides and medicines, demonstrating a sustainable approach to chemical manufacturing (Jin et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloropyridine-4-carbaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEHOWDJTNSQFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682446 |

Source

|

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroisonicotinaldehyde hydrate | |

CAS RN |

1228957-10-5 |

Source

|

| Record name | 2-Chloropyridine-4-carbaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)